![molecular formula C20H16N6OS B287224 methyl 3-[3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B287224.png)
methyl 3-[3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether
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Overview
Description
Methyl 3-[3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been explored in detail.
Mechanism of Action
The mechanism of action of methyl 3-[3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is not fully understood. However, studies have suggested that the compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. The compound has also been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 3-[3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has been found to exhibit potent cytotoxic activity against cancer cells, with minimal toxicity to normal cells. The compound has also been shown to exhibit anti-inflammatory and antimicrobial activity. However, further studies are required to determine the exact biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 3-[3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability.
Future Directions
There are several future directions for the study of methyl 3-[3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether. One direction is the development of new anticancer drugs based on this compound. Another direction is the study of the compound's potential applications in the treatment of other diseases, such as inflammation and infectious diseases. Further studies are also required to determine the exact mechanism of action and biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of methyl 3-[3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves a series of chemical reactions. The starting materials for the synthesis include 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide and 2-bromo-1-(4-methoxyphenyl)ethanone. The reaction involves the formation of a triazole ring, followed by the addition of a thiadiazole ring to the triazole ring. The final step involves the substitution of the bromine atom with a methyl ether group.
Scientific Research Applications
Methyl 3-[3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. The compound has been found to exhibit potent cytotoxic activity against cancer cells, and it has been shown to inhibit the growth of various cancer cell lines.
properties
Product Name |
methyl 3-[3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether |
---|---|
Molecular Formula |
C20H16N6OS |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3-(5-methyl-1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N6OS/c1-13-17(12-21-25(13)15-8-4-3-5-9-15)18-22-23-20-26(18)24-19(28-20)14-7-6-10-16(11-14)27-2/h3-12H,1-2H3 |
InChI Key |
WWSZXBMMAJMGSU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)OC |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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